molecular formula C14H13BrN2O2 B7502450 2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide

2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide

Cat. No.: B7502450
M. Wt: 321.17 g/mol
InChI Key: CSXCUFIWKWFPOH-UHFFFAOYSA-N
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Description

2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group attached to a pyridine ring through a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide typically involves the reaction of 3-bromophenol with pyridine-4-carboxylic acid, followed by the formation of the amide bond. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the bromophenoxy and pyridine groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(3-bromophenoxy)-N-pyridin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10(19-13-4-2-3-11(15)9-13)14(18)17-12-5-7-16-8-6-12/h2-10H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXCUFIWKWFPOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=NC=C1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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